Cas no 2137730-34-6 (5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1))

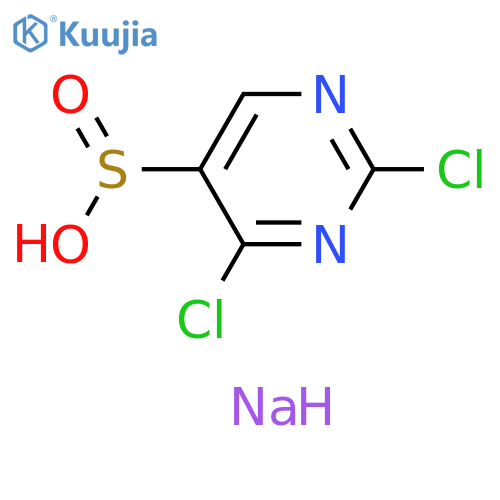

2137730-34-6 structure

商品名:5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1)

CAS番号:2137730-34-6

MF:C4H3Cl2N2NaO2S

メガワット:237.039588212967

CID:6452214

5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1)

-

- インチ: 1S/C4H2Cl2N2O2S.Na.H/c5-3-2(11(9)10)1-7-4(6)8-3;;/h1H,(H,9,10);;

- InChIKey: SKGCLCUJSUBGKO-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(N=C1Cl)Cl)(O)=O.[NaH]

5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722564-1.0g |

sodium 2,4-dichloropyrimidine-5-sulfinate |

2137730-34-6 | 1g |

$0.0 | 2023-06-06 |

5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1) 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2137730-34-6 (5-Pyrimidinesulfinic acid, 2,4-dichloro-, sodium salt (1:1)) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量